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Compound of Interest

Compound Name: 1,6-Dimethoxyhexane

Cat. No.: B077691

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,6-
dimethoxyhexane (CAS No. 13179-98-1), a diether used in various chemical synthesis
applications. The following sections detail its mass spectrometry, 1H and 3C nuclear magnetic
resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental
protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 1,6-dimethoxyhexane are summarized in the tables
below, providing a clear reference for compound identification and characterization.

Table 1: Mass Spectrometry Data

The mass spectrum of 1,6-dimethoxyhexane is characterized by a base peak at m/z 45,
corresponding to the [CH3sOCHz]* fragment. The molecular ion peak is generally weak or
absent.
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
m/z
45 99.99 [CH3OCH:]*
. sHi1]*
71 37.70 CsH
67 16.10 [CsH7]*
54 14.60 [CaHe]*
41 12.10 [C3Hs]*

Data sourced from PubChem CID 542359.[1]

Table 2: Predicted 'H NMR Spectral Data

Due to the unavailability of experimental *H NMR data in the searched databases, the following
chemical shifts are predicted based on the analysis of similar aliphatic ethers. The molecule's
symmetry results in three distinct proton environments.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.35 S 6H -OCHs
~3.30 t 4H -OCHz-
~1.55 m 4H -OCH2CH2-
~1.35 m 4H -OCH2CH2CH.-

Table 3: Predicted **C NMR Spectral Data

Similar to the *H NMR data, the 13C NMR chemical shifts are predicted based on the analysis of
analogous structures, reflecting the four unique carbon environments in the molecule.
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Chemical Shift (6, ppm) Assighment
~72.0 -OCHz-

~58.5 -OCHs

~29.5 -OCH2CHa-
~26.0 -OCH2CH2CH.-

Table 4: Predicted Infrared (IR) Spectroscopy Data

The predicted infrared absorption bands for 1,6-dimethoxyhexane are consistent with the

functional groups present in an aliphatic ether.

Wavenumber (cm~12) Intensity Assignment

2950-2850 Strong C-H stretching (alkane)
1470-1450 Medium C-H bending (alkane)
1150-1085 Strong C-O-C stretching (asymmetric)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 1,6-dimethoxyhexane is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.qg.,
CDCIs). The solution is then transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are acquired on a standard NMR spectrometer

(e.g., 300 or 500 MHz).

» 'H NMR Acquisition: The spectrum is typically acquired with a 90° pulse angle and a

sufficient relaxation delay to ensure quantitative signal integration. Chemical shifts are
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referenced to the residual solvent peak or an internal standard (e.qg., tetramethylsilane,
TMS).

e 13C NMR Acquisition: The spectrum is recorded with proton decoupling to simplify the
spectrum to single lines for each carbon environment. A larger number of scans is typically
required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation: As a liquid, 1,6-dimethoxyhexane can be analyzed neat. A thin film of
the liquid is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or
KBr).

e Instrumentation: An FT-IR spectrometer is used for analysis.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer's sample holder, and the infrared spectrum is
collected over the standard mid-IR range (e.g., 4000-400 cm~1).

Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer via
a gas chromatograph (GC) for separation from any impurities. Electron ionization (El) is
typically used, with a standard electron energy of 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum that plots ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural
assignments for 1,6-dimethoxyhexane.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 1,6-dimethoxyhexane.

Predicted 'H NMR Assignments for 1,6-Dimethoxyhexane

CH3(a)-0(b)-CH2(c)-CH2(d)-CH2(e)-CH2(e)-CH2(d)-CH2(c)-0(b)-CH3(a)

Assignments

a: ~3.35 ppm (s, 6H)

c: ~3.30 ppm (t, 4H)

d: ~1.55 ppm (m, 4H)

e: ~1.35 ppm (m, 4H)

Click to download full resolution via product page

Caption: Predicted *H NMR chemical shift assignments for 1,6-dimethoxyhexane.

Predicted 33C NMR Assignments for 1,6-Dimethoxyhexane

C(a)H3-0-C(b)H2-C(c)H2-C(d)H2-C(d)H2-C(c)H2-C(b)H2-0-C(a)H3

Assignments

a: ~58.5 ppm

b: ~72.0 ppm c:~29.5 ppm d: ~26.0 ppm
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Caption: Predicted *C NMR chemical shift assignments for 1,6-dimethoxyhexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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